2-(4-Chloro-3-methoxyphenyl)ethan-1-OL

Description

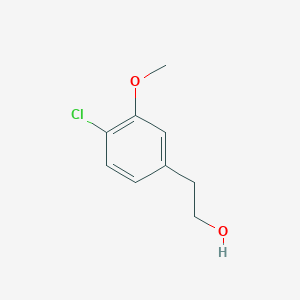

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

2-(4-chloro-3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11ClO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

VGSFPIWMMVMBPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)Cl |

Origin of Product |

United States |

Significance and Research Context Within Substituted Phenylethanol Chemistry

Substituted phenylethanols are a class of aromatic alcohols characterized by a phenethyl alcohol backbone with various functional groups attached to the phenyl ring. nih.gov These compounds are of considerable interest due to their diverse applications and presence in natural products. The core structure, 2-phenylethanol (B73330), is known for its pleasant floral odor and is used in the fragrance industry. nih.gov The introduction of substituents onto the phenyl ring, such as the chloro and methoxy (B1213986) groups in 2-(4-chloro-3-methoxyphenyl)ethan-1-ol, can significantly alter the molecule's physical, chemical, and biological properties. openaccessjournals.com

The academic significance of substituted phenylethanols lies in their utility as building blocks in organic synthesis and their potential as pharmacologically active agents. The hydroxyl group and the aromatic ring are key features that allow for a variety of chemical transformations. For instance, alcohols can undergo oxidation to form aldehydes or ketones, and dehydration to yield alkenes. libretexts.org The specific substitution pattern on the aromatic ring influences the reactivity of these functional groups. The presence of a chlorine atom, an electron-withdrawing group, and a methoxy group, an electron-donating group, on the same aromatic ring in this compound presents an interesting case for studying the electronic effects on its reactivity.

Current Research Gaps and Emerging Areas for Investigation

Despite the broad interest in substituted phenylethanols, a survey of the scientific literature reveals a notable lack of specific research focused on 2-(4-chloro-3-methoxyphenyl)ethan-1-ol. This represents a significant research gap. While many studies focus on the synthesis and properties of other substituted phenylethanols, this particular isomer remains largely unexplored.

Emerging areas for investigation could include:

Novel Synthetic Methodologies: Developing efficient and stereoselective synthetic routes to produce this compound would be a valuable contribution to organic chemistry. Biocatalysis, using enzymes like alcohol dehydrogenases, has shown promise in the asymmetric reduction of ketones to produce chiral alcohols, and this approach could be explored for the synthesis of specific stereoisomers of this compound. researchgate.net

Pharmacological Screening: Given that many substituted aromatic compounds exhibit biological activity, a thorough investigation into the potential pharmacological properties of this compound is warranted. Its structural similarity to other compounds with known antibacterial or antifungal properties suggests it could be a candidate for such screening.

Material Science Applications: Aromatic compounds are fundamental in the development of new materials. openaccessjournals.com The specific electronic properties conferred by the chloro and methoxy (B1213986) substituents could make this compound a useful monomer or additive in the synthesis of polymers with tailored optical or electronic properties.

Chemical Transformations and Derivatization of 2 4 Chloro 3 Methoxyphenyl Ethan 1 Ol

Oxidation Pathways of the Hydroxyl Moiety

The primary benzylic alcohol group of 2-(4-chloro-3-methoxyphenyl)ethan-1-ol is susceptible to oxidation to form either the corresponding aldehyde, 2-(4-chloro-3-methoxyphenyl)acetaldehyde, or the carboxylic acid, 2-(4-chloro-3-methoxyphenyl)acetic acid. The final product is dependent on the choice of oxidizing agent and the reaction conditions employed. researchgate.net

Mild oxidizing agents are typically used for the selective conversion of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. organic-chemistry.org Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. libretexts.org Conversely, strong oxidizing agents will typically convert primary alcohols directly to carboxylic acids. researchgate.net Common reagents for this complete oxidation include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), also known as the Jones reagent. libretexts.orgresearchgate.net The oxidation process involves the removal of hydrogen atoms from the alcohol, and in the case of strong oxidants, the intermediate aldehyde is further oxidized. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-(4-Chloro-3-methoxyphenyl)acetaldehyde | Partial Oxidation |

| Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 2-(4-Chloro-3-methoxyphenyl)acetic acid | Complete Oxidation |

Reduction Reactions of the Benzylic Alcohol Moiety to Corresponding Alkanes

The benzylic hydroxyl group can be completely removed and replaced with a hydrogen atom, a process known as deoxygenation, to yield the corresponding alkane, 1-chloro-2-methoxy-4-ethylbenzene. This transformation is a key step in many synthetic pathways. nih.gov

Several methods are available for the reduction of benzylic alcohols. One common approach is catalytic hydrogenation, which involves reacting the alcohol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Another effective method involves the use of hydriodic acid (HI) in the presence of red phosphorus. nih.govresearchgate.net This reagent system is known for its ability to reduce a variety of aryl carbinols under mild conditions. researchgate.net An improved and more applicable procedure for this reduction uses a biphasic toluene-water reaction medium, which allows for good yields and shorter reaction times. nih.gov Lithium in liquid ammonia is another powerful reducing system that can be employed for the conversion of benzylic alcohols to aromatic hydrocarbons. acs.org

| Starting Material | Reagent/Method | Product |

|---|---|---|

| This compound | Catalytic Hydrogenation (H₂/Pd-C) | 1-Chloro-2-methoxy-4-ethylbenzene |

| Hydriodic Acid (HI) and Red Phosphorus | ||

| Lithium-Ammonia (Li/NH₃) |

Nucleophilic Substitution at the Aromatic Chlorine Atom

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

Synthesis of Novel Derivatives and Analogues

The ethan-1-ol side chain offers a versatile handle for synthesizing a range of derivatives. The primary hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis), leading to the formation of ethers. These reactions allow for the introduction of a wide variety of functional groups, potentially altering the physical and chemical properties of the parent molecule.

The methoxy (B1213986) group on the aromatic ring can be converted to a hydroxyl group through demethylation. This transformation is typically achieved by treating the compound with strong Lewis acids, such as aluminum chloride (AlCl₃), or with strong protic acids like hydrobromic acid (HBr). google.com The resulting phenolic compound, 2-chloro-5-(2-hydroxyethyl)phenol, opens up further avenues for derivatization, such as reactions at the newly formed hydroxyl group.

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (chloro, methoxy, and ethyl alcohol) will determine the position of the incoming electrophile. Both the methoxy and the hydroxyl groups (after de-alkylation of the side chain) are ortho, para-directing and activating, while the chloro group is ortho, para-directing but deactivating. msu.edulumenlearning.com This allows for the introduction of various functional groups such as nitro (-NO₂), halogen (-Br, -I), or acyl groups onto the ring, leading to a diverse range of substituted analogues.

Annulation reactions can be employed to construct heterocyclic rings fused to the existing benzene ring. researchgate.net Drawing from studies on related substituted phenyl systems, various synthetic strategies can be envisioned. For instance, functionalized derivatives of this compound could serve as precursors for the synthesis of fused ring systems like quinolines or benzofurans. researchgate.netmdpi.com The specific annulation strategy would depend on the nature of the functional groups introduced onto the aromatic ring or the side chain.

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(4-Chloro-3-methoxyphenyl)acetaldehyde |

| 2-(4-Chloro-3-methoxyphenyl)acetic acid |

| 1-Chloro-2-methoxy-4-ethylbenzene |

| 2-Chloro-5-(2-hydroxyethyl)phenol |

| Pyridinium Chlorochromate |

| Potassium Permanganate |

| Chromic Acid |

| Palladium on Carbon |

| Hydriodic Acid |

| Red Phosphorus |

| Aluminum Chloride |

| Hydrobromic Acid |

| Quinolines |

| Benzofurans |

Mechanistic Studies and Structure Activity Relationship Sar Investigations of 2 4 Chloro 3 Methoxyphenyl Ethan 1 Ol and Its Analogues

Impact of Substituent Pattern on Reactivity and Biological Activity

The arrangement and nature of substituents on the phenyl ring of 2-(4-chloro-3-methoxyphenyl)ethan-1-ol are pivotal in defining its chemical behavior and biological efficacy. The chloro and methoxy (B1213986) groups, in particular, exert significant electronic and steric effects that modulate the molecule's interactions with biological targets.

Steric hindrance, which is the spatial arrangement of atoms in a molecule that hinders chemical reactions, is another important factor. learncbse.in The size and position of the chloro and methoxy groups can affect the accessibility of the ethanol (B145695) side chain and the aromatic ring to enzymes or receptors, thereby influencing the compound's biological activity.

Table 1: Electronic and Steric Properties of Substituents

| Substituent | Electronic Effect | Steric Effect |

|---|---|---|

| Chloro (-Cl) | Electron-withdrawing (Inductive) | Moderate |

| Methoxy (-OCH3) | Electron-donating (Resonance) | Moderate |

The specific placement of the chloro and methoxy groups on the phenyl ring, known as positional isomerism, has a profound impact on the molecule's interactions. nih.gov The spatial relationship between these substituents and the ethanol side chain can alter the compound's conformation and its ability to fit into the binding site of a biological target. For instance, the relative positions of the functional groups can influence intramolecular hydrogen bonding, which in turn affects the molecule's physical properties and biological activity. Studies on related compounds have shown that even minor changes in the position of a substituent can lead to significant differences in biological efficacy. nih.gov The accessibility of the functional groups for interaction with solvent molecules or receptor sites is a key determinant of the strength of these molecular interactions. nih.gov

Exploration of Biological Activities and Underlying Mechanisms

Analogues of this compound have been investigated for a range of biological activities. These studies provide insights into the potential therapeutic applications of this class of compounds and the molecular mechanisms that underpin their effects.

Compounds containing chloro and methoxy substituted phenyl rings have demonstrated notable antimicrobial properties. For example, certain methoxyphenyl derivatives have been shown to possess activity against various bacterial and fungal strains. nih.gov The antimicrobial action is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential enzymatic processes. The lipophilicity conferred by the chloro and methoxy groups can facilitate the passage of the molecule across microbial cell walls. The specific substitution pattern on the aromatic ring is a critical determinant of the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of a Related Methoxybenzaldehyde Compound

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 150 | nih.gov |

| Staphylococcus aureus | 120 | nih.gov |

| Candida albicans | 100 | nih.gov |

MIC: Minimum Inhibitory Concentration. Data is for 2-hydroxy-4-methoxybenzaldehyde, an analogue. nih.gov

Derivatives containing the methoxyphenyl moiety have been explored for their anti-inflammatory effects. nih.gov The mechanism of action is often linked to the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or cytokines. For instance, some methoxyphenyl compounds have been found to exert their anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.gov The analgesic potential of such compounds is often evaluated in preclinical models of pain, where they may act on central or peripheral targets to alleviate pain perception.

The biological activities of this compound and its analogues are ultimately determined by their interactions with specific molecular targets, such as enzymes and receptors. The substituted phenyl ring and the ethanol side chain can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the binding pocket of a target protein. For example, studies on related compounds have shown that the spatial orientation of hydroxyl groups is a critical structural requirement for high-affinity binding to certain receptors, such as opioid receptors. nih.govnih.gov The specific substitution pattern can influence the selectivity and affinity of the compound for different receptor subtypes. frontiersin.org

Investigation of Modulatory Effects on Biological Pathways (e.g., cell proliferation, apoptosis from related studies)

While direct studies on the modulatory effects of this compound on biological pathways are not extensively documented, research on structurally similar compounds provides insights into its potential activities. Analogues of this compound have been investigated for their effects on cell proliferation and apoptosis, key pathways in cancer biology.

For instance, a novel synthesized compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which shares a methoxyphenyl group, has demonstrated significant inhibitory effects on colon cancer cell growth. nih.gov Treatment with MMPP was found to induce apoptotic cell death, as evidenced by an increase in the expression of cleaved caspase-3 and cleaved caspase-8 in a concentration-dependent manner. nih.gov Furthermore, MMPP treatment led to a notable increase in the expression of death receptor (DR)5 and DR6. nih.gov The study also indicated that MMPP could directly bind to IkappaB kinase β (IKKβ), and a mutant form of IKKβ partially negated the cell growth inhibition induced by MMPP. nih.gov In vivo studies using a xenograft mouse model further confirmed that MMPP suppressed tumor growth in a dose-dependent manner. nih.gov

Another related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has also been shown to induce apoptotic cell death in colon cancer cell lines. nih.gov This was associated with the activation of Fas and death receptor (DR) 3. nih.gov This compound was also found to suppress the DNA binding activity of both STAT3 and NF-κB. nih.gov

Additionally, a study on 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) revealed a significant dose- and time-dependent decrease in the proliferation of HT-29 colon cancer cells. semanticscholar.org Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation, were observed. semanticscholar.org Cell cycle analysis indicated that DMHE caused G0/G1 arrest in a time-dependent manner. semanticscholar.org

These findings from structurally related compounds suggest that this compound, with its substituted phenyl ring, could potentially exert modulatory effects on cell proliferation and apoptosis. The presence of the chloro and methoxy groups on the phenyl ring would likely influence its biological activity, and further investigation into its specific mechanisms is warranted.

Table 1: Effects of Related Compounds on Cell Proliferation and Apoptosis

| Compound | Biological Effect | Mechanism of Action | Cell Line | Reference |

|---|---|---|---|---|

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Inhibition of cell growth, induction of apoptosis | Increased expression of cleaved caspase-3, cleaved caspase-8, DR5, and DR6; direct binding to IKKβ | Colon cancer cells | nih.gov |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | Induction of apoptotic cell death | Activation of Fas and DR3; suppression of STAT3 and NF-κB DNA binding activity | HCT116 and SW480 colon cancer cells | nih.gov |

| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | Decreased cell proliferation, induction of apoptosis | G0/G1 cell cycle arrest | HT-29 colon adenocarcinoma cells | semanticscholar.org |

Enzyme Inhibition Studies (e.g., GSK-3β, DNA-PK, PIM-kinases, Topoisomerase II, based on related scaffolds)

The structural scaffold of this compound is a precursor to various heterocyclic compounds that have been evaluated for enzyme inhibition activity. While direct enzymatic inhibition studies on this specific compound are limited, the analysis of related structures provides a basis for understanding its potential as an enzyme inhibitor.

GSK-3β Inhibition: Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase implicated in numerous diseases. nih.gov A number of structurally diverse and potent GSK-3β inhibitors have been reported in recent years, highlighting the therapeutic potential of targeting this enzyme. nih.gov The development of small-molecule substrate-competitive GSK-3β inhibitors has been an area of active research. mdpi.com Given that many kinase inhibitors incorporate substituted phenyl rings, derivatives of this compound could be designed to target the ATP-binding site or allosteric sites of GSK-3β.

DNA-PK Inhibition: DNA-dependent protein kinase (DNA-PK) is a key enzyme in the repair of DNA double-strand breaks. nih.gov Inhibition of DNA-PK can potentiate the effects of DNA-damaging agents like topoisomerase inhibitors. nih.govresearchgate.net For instance, the DNA-PK inhibitor M3814 has shown preclinical activity in combination with topoisomerase II inhibitors in ovarian cancer models. researchgate.net The phenoxyphenyl scaffold is present in some DNA-PK inhibitors, suggesting that derivatives of this compound could be explored for this activity.

PIM-kinases Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers. researchgate.net Quinoline (B57606) derivatives have been explored as PIM-1 kinase inhibitors, and structure-activity relationship (SAR) studies have identified key interactions for potent inhibition. researchgate.net The phenyl portion of this compound could serve as a building block for synthesizing quinoline-based PIM kinase inhibitors.

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme in DNA replication and a target for several anticancer drugs. mdpi.com The combination of topoisomerase II inhibitors with other agents, such as DNA-PK inhibitors, can lead to synergistic effects in cancer cells. nih.gov While direct inhibition of topoisomerase II by this compound is not established, its structural features could be incorporated into known topoisomerase inhibitor scaffolds.

Table 2: Enzyme Inhibition by Compounds with Related Scaffolds

| Enzyme Target | Related Scaffold/Inhibitor Class | Key SAR Insights | Potential for this compound Derivatives | Reference |

|---|---|---|---|---|

| GSK-3β | Various small molecules | Targeting ATP-binding site or allosteric sites | Could serve as a scaffold for novel GSK-3β inhibitors | nih.govmdpi.com |

| DNA-PK | Phenoxyphenyl derivatives (e.g., M3814) | Enhances efficacy of DNA-damaging agents | The substituted phenyl group could be incorporated into DNA-PK inhibitor designs | nih.govresearchgate.net |

| PIM-kinases | Quinoline derivatives | Specific substitutions on the quinoline ring are crucial for activity | Could be a precursor for quinoline-based PIM kinase inhibitors | researchgate.net |

| Topoisomerase II | Various, including etoposide | Synergistic effects with DNA-PK inhibitors | Could be integrated into scaffolds targeting Topoisomerase II | nih.govmdpi.com |

Receptor Agonist/Antagonist Research (e.g., GPR, MOR, from related compounds)

The potential for this compound and its derivatives to act as receptor agonists or antagonists can be inferred from studies on related compounds that interact with G-protein coupled receptors (GPCRs), including the mu-opioid receptor (MOR).

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane proteins that are crucial drug targets. nih.govnih.gov They share a common architecture of seven transmembrane helices and are involved in a vast array of physiological processes. nih.gov The interaction of ligands with GPCRs can lead to either agonistic or antagonistic effects, modulating downstream signaling pathways. nih.gov The structural features of this compound, particularly the substituted aromatic ring, are common motifs in GPCR ligands.

Mu-Opioid Receptor (MOR): The MOR is a well-characterized GPCR that mediates the effects of opioids. nih.govvcu.edu The development of potent and selective MOR antagonists is an active area of research for conditions such as drug dependence. vcu.edu Studies on endomorphin analogues have shown that modifications to the aromatic residue can lead to potent and selective MOR antagonists. nih.gov For example, the introduction of a 2,6-dimethyltyrosine residue in place of Tyr1 in endomorphin-1 and -2, combined with a 3-(2-naphthyl)-d-alanine (B555659) at position 4, resulted in highly potent and selective MOR antagonists. nih.gov This highlights the importance of the aromatic moiety in determining receptor affinity and activity.

Given these findings, it is plausible that derivatives of this compound could be synthesized to target the MOR or other GPCRs. The chloro and methoxy substitutions on the phenyl ring would play a critical role in defining the binding affinity and functional activity at the receptor.

Table 3: Receptor Interaction of Related Compound Classes

| Receptor Target | Related Compound Class/Ligand | Key SAR Finding | Potential Application for this compound Derivatives | Reference |

|---|---|---|---|---|

| GPCRs (general) | Various small molecules | Substituted aromatic rings are common features of GPCR ligands | Could be developed as ligands for a range of GPCRs | nih.gov |

| Mu-Opioid Receptor (MOR) | Endomorphin analogues | Modifications to the aromatic residue significantly impact potency and selectivity | Could serve as a scaffold for novel MOR agonists or antagonists | nih.govvcu.edu |

Comparative SAR Studies with Structurally Related Compounds

Isoquinoline (B145761) Derivatives

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. koreascience.krnih.gov The core structure of this compound can be conceptually linked to isoquinoline synthesis, where the phenylethylamine moiety is a common precursor.

Structure-activity relationship studies of isoquinolinone-type anticancer agents have shown that substitutions on the isoquinoline ring system are critical for activity. koreascience.krnih.gov For example, a 3-biphenyl-N-methylisoquinolin-1-one was identified as a potent anticancer agent against several human cancer cell lines. nih.gov This indicates that the nature and position of substituents on the isoquinoline scaffold significantly influence its cytotoxic effects.

Furthermore, pyrrolo[2,1-a]isoquinoline-based molecules, such as lamellarins, have demonstrated cytotoxicity against a broad range of cancer cell lines. rsc.org SAR studies on these compounds have revealed that specific moieties, like the methoxy-acetophenone group in lamellarin 23, are crucial for their activity, such as the inhibition of breast cancer resistance protein (BCRP). rsc.org

By incorporating the 4-chloro-3-methoxyphenyl group from this compound into an isoquinoline scaffold, novel derivatives could be synthesized. The electronic and steric properties of the substituted phenyl ring would be expected to modulate the biological activity of the resulting isoquinoline derivatives.

Phenylpyrimidine Derivatives

Phenylpyrimidine derivatives are another important class of compounds, particularly known for their activity as kinase inhibitors. nih.govnih.gov The phenylpyrimidine core can mimic the adenine (B156593) base of ATP, allowing these compounds to act as ATP-binding site inhibitors for various kinases. nih.gov

SAR studies on phenylpyrimidine-based Sorafenib derivatives have demonstrated that modifications to the phenyl ring and the pyrimidine (B1678525) core can significantly impact their anticancer activity. nih.gov For instance, the presence of electron-donating groups on the aryl group was found to be beneficial for the activity against several cancer cell lines. nih.gov

Similarly, N1-substituted phenylpyrazolopyrimidine derivatives have been synthesized and evaluated for their Src kinase inhibitory activity. nih.gov These studies suggest that substitutions at the N1 position of the pyrazolopyrimidine core can contribute to kinase inhibition by generating specific interactions within the ATP-binding site. nih.gov

The 4-chloro-3-methoxyphenyl group could be incorporated into a phenylpyrimidine scaffold to generate novel kinase inhibitors. The chloro and methoxy substituents would influence the electronic properties and binding interactions of the molecule with the target kinase.

Heterocyclic Structures Derived from Related Carboxylic Acids

A wide variety of biologically active heterocyclic compounds can be synthesized from carboxylic acid precursors. mdpi.commdpi.com Carboxylic acids related to this compound, such as 2-(4-chloro-3-methoxyphenyl)acetic acid, could serve as versatile starting materials for the synthesis of diverse heterocyclic structures.

For example, the synthesis of novel heterocyclic compounds often involves the cyclization of intermediates derived from carboxylic acids. derpharmachemica.com These heterocycles have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com

The development of 2-alkoxy carboxylic acids from 1,3-dioxolan-4-ones provides a synthetic route to chiral building blocks that can be used to construct more complex heterocyclic systems. nih.gov By utilizing a carboxylic acid derived from this compound, a range of novel heterocyclic compounds with potential therapeutic applications could be accessed. The nature of the heterocyclic ring system, as well as the substituents on the phenyl ring, would be key determinants of the biological activity profile.

Table 4: Summary of Comparative SAR Studies

| Related Compound Class | Key Biological Activity | Important SAR Features | Relevance to this compound | Reference |

|---|---|---|---|---|

| Isoquinoline Derivatives | Anticancer | Substitutions on the isoquinoline ring and specific moieties like methoxy-acetophenone are critical for activity. | The substituted phenyl group can be incorporated into isoquinoline scaffolds to create novel anticancer agents. | koreascience.krnih.govrsc.org |

| Phenylpyrimidine Derivatives | Kinase Inhibition | Electron-donating groups on the aryl ring and substitutions at the N1 position of the pyrimidine core can enhance activity. | The 4-chloro-3-methoxyphenyl moiety can be used to design new phenylpyrimidine-based kinase inhibitors. | nih.govnih.gov |

| Heterocyclic Structures from Carboxylic Acids | Diverse Biological Activities | The nature of the heterocyclic ring and its substituents determine the biological profile. | Related carboxylic acids can serve as precursors for a wide range of novel bioactive heterocyclic compounds. | mdpi.comderpharmachemica.comnih.gov |

Based on a comprehensive search of available scientific literature, there are no direct mechanistic studies or structure-activity relationship (SAR) investigations specifically focusing on this compound in the context of its analogues with benzazepine, triazoloquinazoline, or thiazolo[3,2-b] ontosight.aiontosight.ainih.govtriazole scaffolds.

The current body of research provides general information on the synthesis and biological activities of various derivatives of these heterocyclic systems. These studies often explore a range of substituents on the core scaffolds to determine their effects on biological targets, leading to the development of compounds with anticancer, antimicrobial, or central nervous system activities.

However, the specific compound, this compound, or even the 4-chloro-3-methoxyphenyl moiety, does not appear as a focal point in the published SAR or mechanistic analyses of benzazepine, triazoloquinazoline, or thiazolo[3,2-b] ontosight.aiontosight.ainih.govtriazole derivatives. Consequently, the detailed, scientifically accurate content required to populate the requested article outline on these specific topics is not available in the public domain.

Therefore, this article cannot be generated as requested due to the absence of relevant research data directly linking this compound to the mechanistic and SAR studies of the specified heterocyclic scaffolds.

Advanced Characterization Techniques in Research on 2 4 Chloro 3 Methoxyphenyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL, offering detailed insights into the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) are detailed below. The aromatic region would show three distinct protons. A doublet for the proton at position 2, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 5. The ethyl chain protons would appear as two triplets, and the methoxy (B1213986) group protons as a sharp singlet. The hydroxyl proton typically appears as a broad singlet, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, nine unique carbon signals are expected: six for the aromatic ring (two of which are quaternary), two for the ethyl chain, and one for the methoxy group.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between the adjacent protons on the ethyl chain and within the aromatic ring spin system. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Position | Chemical Shift (δ, ppm) |

| Ar-H (H-2) | ~7.25 | d | 1H | C-Ar (C-4) | ~125.0 |

| Ar-H (H-5) | ~7.30 | d | 1H | C-Ar (C-5) | ~130.0 |

| Ar-H (H-6) | ~6.80 | dd | 1H | C-Ar (C-6) | ~112.0 |

| -OCH₃ | ~3.88 | s | 3H | -OCH₃ | ~56.2 |

| -CH₂-Ar | ~2.85 | t | 2H | -CH₂-Ar | ~38.5 |

| -CH₂-OH | ~3.85 | t | 2H | -CH₂-OH | ~63.5 |

| -OH | ~1.70 | br s | 1H | C-Ar (C-1) | ~138.0 |

| C-Ar (C-2) | ~111.0 | ||||

| C-Ar (C-3) | ~155.0 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum provides key evidence for the presence of the hydroxyl, methoxy, and chloro-aromatic moieties.

Key expected absorption bands include:

A broad, strong band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Multiple sharp bands between 3100 cm⁻¹ and 3000 cm⁻¹ corresponding to aromatic C-H stretching.

Bands in the 2950-2850 cm⁻¹ region due to aliphatic C-H stretching of the ethyl and methoxy groups.

Aromatic C=C stretching vibrations appearing in the 1600-1450 cm⁻¹ range.

Strong C-O stretching bands for the alcohol and the aryl-ether functionalities, typically found between 1250 cm⁻¹ and 1000 cm⁻¹.

A C-Cl stretching vibration, expected in the fingerprint region, generally below 800 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3400 - 3200 (Broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Alkyl Chain (-CH₂) | C-H Stretch | 2950 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch | ~1250 |

| Alcohol (C-OH) | C-O Stretch | ~1050 |

| Aryl Halide (Ar-Cl) | C-Cl Stretch | < 800 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass.

For this compound (molecular formula C₉H₁₁ClO₂), the expected monoisotopic mass is approximately 186.0448 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 187.0526 or other adducts like the sodium adduct [M+Na]⁺ at m/z 209.0345. A key feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound, with a significant M+2 peak (approximately one-third the intensity of the molecular ion peak) due to the natural abundance of the ³⁷Cl isotope. uni.lu

X-ray Diffraction Analysis (Applicable for Crystalline Forms)

X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

For this compound, which may exist as an oil or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray analysis could be challenging. If a crystalline form were obtained, X-ray diffraction analysis would provide an unambiguous confirmation of the molecular structure and reveal how the molecules pack in the crystal lattice, including any potential hydrogen bonding involving the hydroxyl group. As of now, no public crystal structure data for this specific compound appears to be available in crystallographic databases. mdpi.com

Computational Chemistry and Molecular Modeling for 2 4 Chloro 3 Methoxyphenyl Ethan 1 Ol

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In drug discovery, this method is frequently used to predict how a small molecule, such as a drug candidate, binds to the active site of a protein target.

A thorough review of the literature did not yield any studies that have performed molecular docking of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL with any specific biological target. Consequently, there is no data available on its binding modes or ligand-target interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of a molecule like this compound, MD simulations would be employed to understand its conformational flexibility, stability of different conformers, and its behavior in various solvent environments.

There are no published molecular dynamics simulation studies specifically focused on this compound. As a result, its conformational landscape and dynamic behavior have not been computationally characterized.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. To develop a QSAR model, a series of compounds with known activities are required to derive a mathematical equation that can then be used to predict the activities of new, untested compounds.

No QSAR studies that include this compound as part of a training or test set have been identified in the scientific literature. Therefore, no QSAR models have been derived to predict its biological activities based on its chemical structure.

In Silico Screening for New Biological Activities

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a more rapid and cost-effective alternative to high-throughput screening.

There is no evidence in the available literature of this compound being included in any in silico screening libraries for the discovery of new biological activities. Therefore, its potential for interacting with various biological targets remains computationally unexplored.

Future Research Perspectives and Applications of 2 4 Chloro 3 Methoxyphenyl Ethan 1 Ol

Role as a Chiral Building Block in Medicinal Chemistry

Chiral alcohols are fundamental building blocks in the synthesis of single-enantiomer pharmaceuticals, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. The enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. Therefore, the ability to introduce a specific stereocenter early in a synthetic sequence is highly valuable.

Asymmetric Synthesis of Biologically Active Compounds

The enantiomerically pure forms of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol represent valuable synthons for the asymmetric synthesis of a variety of biologically active molecules. The hydroxyl group can be readily transformed into other functionalities or used as a handle for further stereoselective reactions. The asymmetric reduction of the corresponding prochiral ketone, 4-chloro-3-methoxyacetophenone, is a key strategy to obtain the chiral alcohol. Various methods, including biocatalysis and organocatalysis, have been successfully employed for the asymmetric reduction of similar ketones, achieving high enantioselectivity.

Biocatalytic Approaches:

The use of enzymes, particularly ketoreductases (KREDs) from microorganisms, offers a green and highly selective method for the synthesis of chiral alcohols. These enzymes can operate under mild conditions and often provide access to either the (R)- or (S)-enantiomer with high optical purity by selecting the appropriate enzyme. While specific studies on the biocatalytic reduction of 4-chloro-3-methoxyacetophenone are not extensively documented, the successful reduction of structurally related acetophenones provides a strong precedent for future research.

Table 1: Representative Biocatalytic Reduction of Prochiral Ketones to Chiral Alcohols

| Substrate | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Yield |

| Acetophenone | Plant tissues (e.g., Daucus carota) | (S)-1-Phenylethanol | >99% | High |

| 4'-Chloroacetophenone | Plant tissues (e.g., Malus pumila) | (S)-1-(4-Chlorophenyl)ethanol | ~98% | ~80% google.com |

| 2-Chloro-1-(3-chlorophenyl)ethanone | Hansenula polymorpha KRED | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | 100% | 89% nih.gov |

Organocatalytic and Chemocatalytic Methods:

Asymmetric transfer hydrogenation and hydrogenation using chiral metal catalysts (e.g., Ruthenium complexes) or organocatalysts (e.g., oxazaborolidines) are powerful tools for the enantioselective reduction of ketones. These methods offer broad substrate scope and high efficiency. Research in this area would likely focus on optimizing catalyst systems to achieve high yields and enantioselectivities for 4-chloro-3-methoxyacetophenone.

The resulting chiral this compound can then be utilized in the synthesis of more complex molecules, such as antiviral, anticancer, or cardiovascular drugs, where the specific stereochemistry imparted by the alcohol is crucial for biological activity.

Precursor in the Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization and perturbation of specific biomolecules and pathways. The development of novel fluorescent probes with tailored properties is an active area of research. Substituted phenylethanol scaffolds, like this compound, can serve as versatile precursors for such probes.

The chloro and methoxy (B1213986) substituents on the phenyl ring can modulate the photophysical properties of a fluorophore, such as its emission wavelength and quantum yield. Furthermore, the ethan-1-ol side chain provides a convenient point for the attachment of other functional groups, including:

Fluorophores: The alcohol can be derivatized to link to a known fluorescent dye, with the substituted phenyl ring acting as a modulator of its properties.

Recognition Moieties: Groups that specifically interact with a biological target (e.g., an enzyme or receptor) can be introduced.

Reactive Groups: Functionalities that allow for covalent labeling of biomolecules can be appended.

Future research could involve the synthesis of a library of derivatives of this compound to screen for novel fluorescent probes with applications in cellular imaging and diagnostics. The unique substitution pattern may lead to probes with desirable properties such as enhanced cell permeability, lower cytotoxicity, and sensitivity to specific microenvironments within a cell.

Contributions to Advanced Organic Synthesis Methodologies

Beyond its direct application as a building block, this compound and its derivatives can play a role in the development and validation of new synthetic methodologies. The presence of multiple functional groups—the hydroxyl group, the aromatic ring, and the halogen—allows it to be a test substrate for a variety of chemical transformations.

Multicomponent Reactions (MCRs):

MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. These reactions are of great interest in drug discovery for the rapid generation of diverse chemical libraries. The hydroxyl group of this compound could participate in MCRs, for example, as a nucleophilic component, leading to the synthesis of novel heterocyclic scaffolds with potential biological activity.

Cascade Reactions:

Cascade reactions, where a single transformation sets off a series of subsequent bond-forming events, are another area where this compound could be utilized. The functional groups present in this compound could be strategically employed to trigger or participate in such cascades, enabling the efficient construction of complex molecular architectures.

Emerging Research Avenues and Interdisciplinary Collaborations

The unique properties of this compound open up possibilities for its use in interdisciplinary research fields.

Materials Science: Substituted phenols and their derivatives are used in the synthesis of polymers and other functional materials. The specific substitution pattern of this compound could be explored for the development of new materials with tailored optical or electronic properties.

Agrochemicals: The structural similarity of the precursor ketone to intermediates used in the synthesis of pesticides suggests that derivatives of this compound could be investigated for potential herbicidal or insecticidal activities.

Biophysical Chemistry: As a precursor to fluorescent probes, this compound can contribute to biophysical studies aimed at understanding protein folding, protein-ligand interactions, and membrane dynamics.

Future progress in these areas will likely be driven by collaborations between organic chemists, biochemists, materials scientists, and pharmacologists, highlighting the interdisciplinary potential of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.